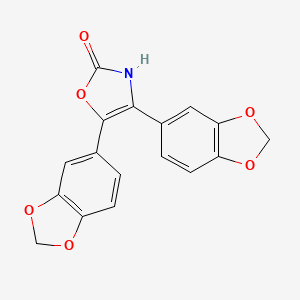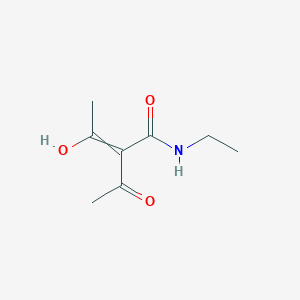
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide is a chemical compound with the molecular formula C8H13NO3 It is a member of the enamide family, characterized by the presence of both an amide and an enol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N-ethyl-3-hydroxybut-2-enamide typically involves the reaction of ethylamine with 2-acetyl-3-hydroxybut-2-enoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enol group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Acetyl-N-ethyl-3-hydroxybut-2-enamide involves its interaction with specific molecular targets and pathways. The enol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The amide group may also play a role in binding to receptors or other biomolecules, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-3-hydroxybut-2-enamide: Lacks the ethyl group, which may affect its reactivity and interactions.
N-Ethyl-3-hydroxybut-2-enamide: Lacks the acetyl group, which may influence its chemical properties and applications.
Uniqueness
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide is unique due to the presence of both the acetyl and ethyl groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
64091-92-5 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
2-acetyl-N-ethyl-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C8H13NO3/c1-4-9-8(12)7(5(2)10)6(3)11/h10H,4H2,1-3H3,(H,9,12) |
InChI-Schlüssel |
RKBFMQUIVJUANH-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C(=C(C)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol](/img/structure/B14510766.png)
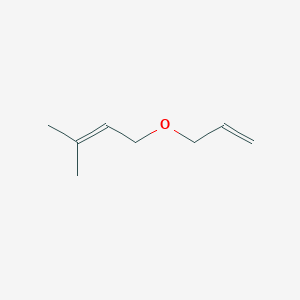
![7,10-Dichloro-2-methylbenzo[H]quinoline](/img/structure/B14510771.png)

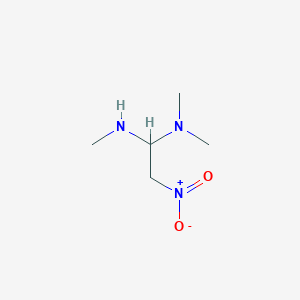
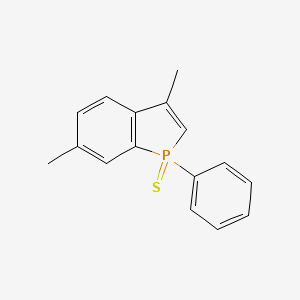
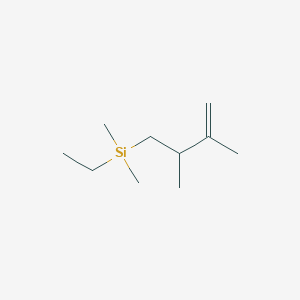
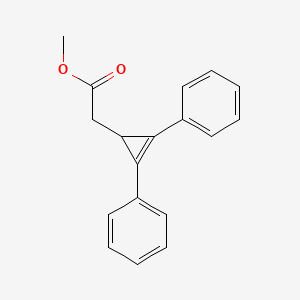


![{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid](/img/structure/B14510830.png)
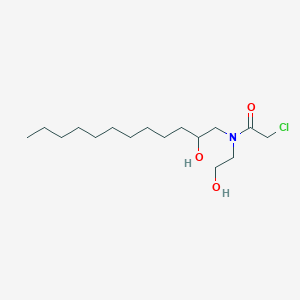
![3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid](/img/structure/B14510837.png)
